4-[(dichloroacetyl)amino]benzoic acid
Overview
Description
4-[(Dichloroacetyl)amino]benzoic acid is an organic compound with the molecular formula C9H7Cl2NO3. It is characterized by the presence of a dichloroacetyl group attached to an amino group, which is further bonded to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dichloroacetyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzoic acid and dichloroacetyl chloride.
Reaction Conditions: The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Product Isolation: The product is isolated by filtration or precipitation, followed by purification using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Dichloroacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 4-aminobenzoic acid and dichloroacetic acid.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives, while reduction reactions can target the amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 4-aminobenzoic acid and dichloroacetic acid.
Oxidation and Reduction: Carboxylate derivatives and reduced amine derivatives.
Scientific Research Applications
4-[(Dichloroacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(dichloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and cytotoxic effects, where it disrupts essential biological processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid (PABA): A precursor in the synthesis of folate and widely used in the pharmaceutical industry.
4-(Dimethylamino)benzoic Acid: Known for its use in sunscreens and as a pharmaceutical intermediate.
4-Nitrobenzoic Acid: Used in the synthesis of dyes, pharmaceuticals, and as a reagent in organic chemistry.
Uniqueness
4-[(Dichloroacetyl)amino]benzoic acid is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals .
Properties
IUPAC Name |
4-[(2,2-dichloroacetyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-7(11)8(13)12-6-3-1-5(2-4-6)9(14)15/h1-4,7H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCOLZFVJIGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282020 | |
Record name | 4-[(dichloroacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-73-8 | |
Record name | NSC56411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC23849 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(dichloroacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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